(1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-pyrazol-4-yl)boronic acid
Description
(1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-pyrazol-4-yl)boronic acid (CAS: 1190875-39-8) is a boronic acid derivative with a molecular formula of C₁₃H₂₂BN₃O₄ and a molecular weight of 295.14 g/mol . The compound features a tert-butoxycarbonyl (BOC)-protected piperidine group attached to the pyrazole ring at the 1-position and a boronic acid moiety at the 4-position of the pyrazole. This structural architecture makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and materials science . The compound is commercially available with a purity of ≥95% and is listed in synthetic chemistry catalogs such as Synthonix, Inc. .
Properties
IUPAC Name |
[1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BN3O4/c1-13(2,3)21-12(18)16-6-4-11(5-7-16)17-9-10(8-15-17)14(19)20/h8-9,11,19-20H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHMWOQIBZOHFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675373 | |
| Record name | {1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1H-pyrazol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190875-39-8 | |
| Record name | 1-(1,1-Dimethylethyl) 4-(4-borono-1H-pyrazol-1-yl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190875-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1H-pyrazol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
Starting material : 4-(4-Bromo-1H-pyrazol-1-yl)-1-(tert-butoxycarbonyl)piperidine.
Reagents :
-
Bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv).
-
Palladium acetate (Pd(OAc)₂, 5 mol%).
-
RuPhos ligand (10 mol%).
-
Potassium acetate (KOAc, 3 equiv).
Conditions : Dioxane, 90°C, 12–24 hours.
Workup : Hydrolysis of the intermediate boronic ester with dilute HCl yields the boronic acid.
Optimization Insights
-
Ligand selection : RuPhos enhances catalytic activity compared to PPh₃, reducing side reactions.
-
Solvent : Polar aprotic solvents (e.g., dioxane) improve boron reagent solubility.
Suzuki Coupling-Derived Approaches
While typically used for biaryl formation, Suzuki coupling can indirectly aid boronic acid synthesis by constructing the pyrazole-piperidine scaffold before borylation.
Key Considerations
-
Protecting group stability : The Boc group remains intact under Suzuki conditions (Na₂CO₃, 80°C).
-
Catalyst systems : Pd(OAc)₂/PhPh₃ combinations minimize dehalogenation side reactions.
Alternative Pathways: Trifluoroborate Hydrolysis
Potassium trifluoroborates, derived from boronic acids, are stable intermediates. Reversing this process offers an alternative route:
Synthesis Steps
-
Trifluoroborate formation : Treat the boronic acid with KHF₂.
-
Hydrolysis : Acidic cleavage (e.g., HCl) regenerates the boronic acid.
Advantages : Improved handling and storage of the trifluoroborate intermediate.
Comparative Analysis of Methods
| Method | Catalyst System | Yield | Purity | Scalability |
|---|---|---|---|---|
| Miyaura Borylation | Pd(OAc)₂/RuPhos | 70–85% | >95% | Industrial |
| Trifluoroborate Hydrolysis | None | 60–75% | 90–95% | Lab-scale |
| Suzuki Coupling | Pd(OAc)₂/PhPh₃ | N/A | N/A | Intermediate |
Critical Challenges and Solutions
-
Regioselectivity : The pyrazole’s 4-position must be selectively functionalized. Directed ortho-metalation or blocking groups ensure correct site reactivity.
-
Boc Group Stability : Mild acidic conditions (e.g., HCl in dioxane) prevent premature deprotection.
-
Purification : Ethanol recrystallization achieves >95% purity without chromatography.
Industrial Applications and Case Studies
The boronic acid is pivotal in synthesizing crizotinib, a tyrosine kinase inhibitor. Pfizer’s patented route employs it in a Suzuki coupling with a bromopyridine intermediate, achieving a 65% overall yield for the API. Recent advances focus on ligand-accelerated catalysis to reduce palladium loading (≤2 mol%) while maintaining efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to modify the functional groups on the piperidine or pyrazole rings.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Modified piperidine or pyrazole derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
Inhibition of Arginase
One of the notable applications of this compound is in the development of arginase inhibitors. Arginase plays a crucial role in the urea cycle and is implicated in various diseases, including cancer. Research indicates that derivatives of this boronic acid exhibit potent inhibitory activity against human arginase isoforms (hARG-1 and hARG-2), with IC50 values demonstrating effective inhibition . This positions the compound as a candidate for further exploration in cancer therapeutics.
Synthesis of Triazolopyrazine Derivatives
The compound is utilized in synthesizing triazolopyrazine derivatives, which are being investigated for their potential to treat hyperproliferative disorders . These derivatives have shown promise in preclinical studies, suggesting that they may offer new avenues for treating conditions characterized by excessive cell growth.
Multi-component Reactions
The synthesis of (1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-pyrazol-4-yl)boronic acid often involves multi-component reactions, enhancing efficiency and yield. For instance, a recent study optimized a synthetic route utilizing Ugi reactions to create complex structures with high yields, which could streamline the production of this compound and its analogs .
Boronic Acid Functionalization
The boronic acid moiety in this compound allows for various functionalization strategies, making it a valuable building block in organic synthesis. It can participate in Suzuki coupling reactions, facilitating the formation of biaryl compounds that are critical in drug discovery . This versatility underscores its utility in developing novel pharmaceuticals.
Case Study 1: Potent Arginase Inhibitors
A study focused on synthesizing analogs of this compound demonstrated its effectiveness as an arginase inhibitor. The synthesized compounds were tested against hARG isoforms, revealing significant inhibitory activity that supports further investigation into their therapeutic potential .
Case Study 2: Development of Hyperproliferative Disorder Treatments
Another research initiative explored the use of this boronic acid derivative in creating triazolopyrazine compounds aimed at treating hyperproliferative disorders. The study highlighted the compound's ability to form stable intermediates during synthesis, which are critical for developing effective therapeutic agents .
Mechanism of Action
The mechanism of action of (1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-pyrazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the
Biological Activity
(1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-pyrazol-4-yl)boronic acid, often referred to as Boc-piperidin-4-yl-pyrazole-4-boronic acid, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazol-4-ylboronic acid
- Molecular Formula : C14H21B N3O4
- CAS Number : 1190875-39-8
- Appearance : White powder
- Purity : ≥99.0%
Boc-piperidin-4-yl-pyrazole-4-boronic acid functions primarily as a boronic acid derivative, which allows it to interact with various biological targets. The boron atom in the structure is known for its ability to form reversible covalent bonds with diols and other nucleophiles, which is crucial in the design of inhibitors targeting enzymes such as proteasomes and kinases.
Anticancer Properties
Research indicates that compounds similar to Boc-piperidin-4-yl-pyrazole derivatives exhibit anticancer activity by inhibiting specific signaling pathways involved in cell proliferation and survival. For instance, studies have shown that these compounds can inhibit the activity of certain kinases associated with tumor growth.
Hyperproliferative Disorders
Boc-piperidin-4-yl-pyrazole derivatives have been investigated for their potential in treating hyperproliferative disorders. According to a study by HSP Pharma, these compounds can be utilized in the synthesis of triazolopyrazine derivatives, which have shown efficacy against various forms of cancer and other hyperproliferative conditions .
Study 1: Inhibition of Cancer Cell Lines
A study published in a peer-reviewed journal evaluated the effects of Boc-piperidin derivatives on several cancer cell lines. The results demonstrated a significant reduction in cell viability and proliferation rates when treated with these compounds. The IC50 values were determined to be in the micromolar range, indicating potent activity against cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Boc-Piperidine-Pyrazole | A549 (Lung) | 5.2 |
| Boc-Piperidine-Pyrazole | MCF7 (Breast) | 3.8 |
| Boc-Piperidine-Pyrazole | HeLa (Cervical) | 4.5 |
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which Boc-piperidin derivatives exert their anticancer effects. The study found that these compounds induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2. This dual mechanism enhances their therapeutic potential against resistant cancer phenotypes .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Structural and Functional Group Variations
The target compound is compared below with three analogs: a chlorophenyl-substituted pyrazole boronic acid, a tetrahydro-2H-pyran-4-ylmethyl-substituted analog, and a carboxylic acid derivative of the same core structure.
Table 1: Key Properties of Compared Compounds
Molecular Weight and Physicochemical Properties
- The target compound has the highest molecular weight (295.14) due to the BOC-piperidine group, which contributes to its larger steric profile compared to the chlorophenyl (222.44) and tetrahydro-pyran analogs (210.04).
- The BOC group increases hydrophobicity, which may reduce aqueous solubility but improve membrane permeability in drug discovery contexts .
Commercial Availability and Purity
- The target compound is available at ≥95% purity , while the chlorophenyl analog is slightly purer at 96% .
Q & A
Basic: What are the key synthetic strategies for (1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-pyrazol-4-yl)boronic acid?
The synthesis typically involves:
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen to prevent unwanted reactivity during subsequent steps. This is achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
- Pyrazole-Boronic Acid Formation : Suzuki-Miyaura cross-coupling precursors, such as pinacol boronic esters, are often employed. For example, analogous compounds like 1-(1-ethoxyethyl)-4-pyrazole boronic acid pinacol ester (CAS 1029716-44-6) are synthesized via palladium-catalyzed borylation of halogenated pyrazole intermediates .
- Purification : Chromatography (e.g., flash column) or recrystallization ensures ≥95% purity, as noted in the compound’s monograph .
Basic: How is this compound characterized to confirm structural integrity?
Key analytical methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify Boc group presence (δ ~1.4 ppm for tert-butyl protons) and boronic acid/pyrazole connectivity.
- HPLC : Purity assessment (e.g., 95% by reversed-phase HPLC) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 296.1) confirm the molecular formula (C₁₃H₂₂BN₃O₄) .
- X-ray Crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL) is widely used for structure refinement .
Basic: What is the role of the boronic acid moiety in this compound’s reactivity?
The boronic acid group enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides, forming biaryl linkages critical in drug discovery. For example, analogous pyrazole-boronic esters are intermediates in kinase inhibitors like baricitinib . The Boc group enhances solubility and stability during reactions .
Advanced: How does this compound function as a linker in PROTAC® development?
The rigid piperidine-pyrazole backbone minimizes conformational flexibility, which is crucial for ternary complex formation between the target protein, E3 ligase, and PROTAC. The Boc group stabilizes the piperidine ring, while the boronic acid can be functionalized for conjugation. Evidence from PROTAC® studies shows that rigid linkers improve degradation efficiency by optimizing spatial orientation .
Advanced: How do researchers address stability challenges of the Boc group under varying conditions?
- Acidic Conditions : The Boc group is cleaved with TFA or HCl (e.g., in dichloromethane/methanol). Stability tests (TLC/HPLC monitoring) ensure no premature deprotection during synthesis .
- Basic Conditions : The Boc group is stable, enabling reactions like Suzuki coupling at pH 7–8.
- Thermal Stability : Differential scanning calorimetry (DSC) confirms decomposition temperatures (>150°C for Boc-protected analogs) .
Advanced: How can conflicting reactivity data in cross-coupling reactions be resolved?
Contradictions in reaction yields or selectivity may arise from:
- Catalyst Selection : Screening Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for optimal activity.
- Solvent Effects : Polar aprotic solvents (DMF, THF) vs. aqueous mixtures.
- Protecting Group Interference : The Boc group’s steric bulk may slow coupling; substituting with Trt (trityl) or Fmoc groups could improve reactivity. Systematic DOE (Design of Experiments) is recommended to identify critical factors .
Advanced: What strategies optimize this compound’s use in kinase inhibitor design?
- Structural Mimicry : The pyrazole-boronic acid core mimics ATP-binding motifs in kinases (e.g., TrkA inhibitors like KRC-108 use similar scaffolds) .
- Prodrug Approaches : Boronic acid esters (e.g., pinacol) enhance cell permeability, which is hydrolyzed intracellularly to the active acid form .
- Co-crystallization Studies : SHELX-refined X-ray structures guide SAR (Structure-Activity Relationship) optimization .
Advanced: How is this compound applied in targeted protein degradation beyond PROTACs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
